molecular formula C25H21N3O6 B5292646 (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one

Cat. No.: B5292646
M. Wt: 459.4 g/mol
InChI Key: BTQWOYJWHKCURQ-QNGOZBTKSA-N
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Description

The compound “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” is a synthetic organic molecule that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” typically involves the condensation of appropriate aromatic aldehydes with pyrazolone derivatives under specific reaction conditions. Common reagents used in the synthesis include:

  • Aromatic aldehydes (e.g., 2,3-dimethoxybenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
  • Pyrazolone derivatives
  • Catalysts such as piperidine or acetic acid
  • Solvents like ethanol or methanol

The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

  • Oxidation products: Aldehydes, carboxylic acids
  • Reduction products: Amino derivatives
  • Substitution products: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazolone derivatives have been studied for their potential anti-inflammatory, analgesic, and antipyretic properties. This compound may exhibit similar biological activities and could be investigated for its therapeutic potential.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in treating various diseases, such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes. Its unique chemical properties may contribute to the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism of action of “(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one” would depend on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response. Molecular targets could include cyclooxygenase (COX) enzymes, nuclear factor-kappa B (NF-κB), or other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one
  • (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-aminophenyl)pyrazol-3-one
  • (4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-hydroxyphenyl)pyrazol-3-one

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.

Properties

IUPAC Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6/c1-32-20-13-7-16(8-14-20)23-21(15-17-5-4-6-22(33-2)24(17)34-3)25(29)27(26-23)18-9-11-19(12-10-18)28(30)31/h4-15H,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQWOYJWHKCURQ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=C(C(=CC=C3)OC)OC)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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